molecular formula C12H13NO4S B3016272 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide CAS No. 946259-68-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

Cat. No. B3016272
CAS RN: 946259-68-3
M. Wt: 267.3
InChI Key: PSLWYRIHLHOMTD-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide, also known as DMTS, is a chemical compound that has gained attention for its potential use in scientific research. DMTS is a thioxanthone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide exhibits a range of biochemical and physiological effects. In vitro studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide inhibits the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in tissue remodeling and cancer progression. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide exhibits anti-inflammatory effects in animal models of acute and chronic inflammation. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been shown to exhibit anti-inflammatory and antitumor effects in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is the development of novel analogs of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide that exhibit improved solubility and/or potency. Finally, there is a need for further studies to elucidate the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide and its potential interactions with other signaling pathways.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide can be synthesized through a multistep process that involves the condensation of 3-methoxybenzoyl chloride and 3-aminopropanethioic acid, followed by oxidation with potassium permanganate and reduction with sodium dithionite. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide also exhibits antioxidant effects by scavenging free radicals and protecting against oxidative stress. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-7,10H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLWYRIHLHOMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide

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